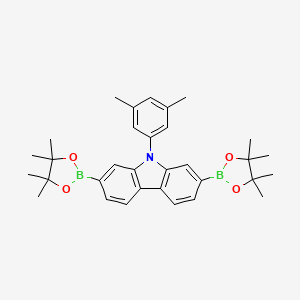

9-(3,5-Dimethylphenyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Description

This compound belongs to a class of carbazole-based derivatives functionalized with pinacol boronate ester groups at the 2,7-positions and a 3,5-dimethylphenyl substituent at the 9-position. Carbazole derivatives are prized for their electron-rich properties, thermal stability, and tunable optoelectronic behavior, making them critical for organic solar cells (OSCs), OLEDs, and phosphorescent materials .

Properties

IUPAC Name |

9-(3,5-dimethylphenyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39B2NO4/c1-20-15-21(2)17-24(16-20)35-27-18-22(33-36-29(3,4)30(5,6)37-33)11-13-25(27)26-14-12-23(19-28(26)35)34-38-31(7,8)32(9,10)39-34/h11-19H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWAHSRSGZDSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3C5=CC(=CC(=C5)C)C)C=C(C=C4)B6OC(C(O6)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39B2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(3,5-Dimethylphenyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a synthetic derivative of carbazole that has garnered interest due to its potential applications in various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H38B2N2O4

- Molecular Weight : 462.42 g/mol

- CAS Number : Not specified in the available literature.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antioxidant Activity

- Studies have indicated that carbazole derivatives exhibit significant antioxidant properties. The presence of the dioxaborolane groups enhances electron donation capacity, which is crucial for scavenging free radicals. This property is vital for protecting cells from oxidative stress-related damage.

-

Anticancer Properties

- Research has shown that carbazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the one have been reported to inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Activity

- Preliminary studies suggest that derivatives of carbazole possess antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

The biological effects of this compound can be attributed to:

- Free Radical Scavenging : The dioxaborolane moieties facilitate the donation of electrons to neutralize free radicals.

- Cell Cycle Arrest : Some studies indicate that this compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Activation of caspases and changes in mitochondrial membrane potential have been observed in treated cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria and fungi |

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various carbazole derivatives using DPPH and ABTS assays. The compound demonstrated a significant reduction in DPPH radical concentration compared to controls, indicating strong antioxidant activity (p < 0.05) .

Case Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with concentrations above 10 µM .

Case Study 3: Antimicrobial Efficacy

The compound was tested against several bacterial strains (e.g., E. coli and S. aureus) and fungal strains (e.g., C. albicans). The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics such as ciprofloxacin .

Comparison with Similar Compounds

Key Data :

*Estimated from analogous systems.

Boronate Ester Substitution Patterns

The positions of boronate ester groups (2,7 vs. 3,6) dictate conjugation pathways and electronic properties:

- 2,7-Substituted Carbazoles (e.g., target compound): Promote linear conjugation along the carbazole backbone, lowering bandgap (e.g., 1.9–2.1 eV) and enhancing absorption in the visible range for OSCs .

- 3,6-Substituted Carbazoles (e.g., 9-phenyl-3,6-bis(...)): Disrupt linear conjugation, raising bandgap (2.3–2.5 eV) and favoring blue-light emission in URTP (ultralong room-temperature phosphorescence) materials .

Optoelectronic Properties :

| Compound | λₐᵦₛ (nm) | E₉ (eV) | HOMO/LUMO (eV) |

|---|---|---|---|

| 9-(Heptadecan-9-yl)-2,7-bis(...) | 450–500 | 1.9 | -5.3/-3.4 |

| 9-Phenyl-3,6-bis(...) | 350–400 | 2.4 | -5.8/-3.2 |

| Fluorene analog (2,7-substituted) | 380–430 | 2.2 | -5.6/-3.5 |

Comparison with Fluorene-Based Analogs

Fluorene derivatives (e.g., 2,2′-(9,9-dioctylfluorene-2,7-diyl)bis(...)) exhibit higher electron mobility but lower thermal stability than carbazoles. Their HOMO levels (-5.6 eV) are shallower than carbazoles (-5.3 to -5.8 eV), making carbazoles better hole transporters .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-(3,5-Dimethylphenyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronate ester intermediates. For example, carbazole derivatives with boronate groups at the 2,7-positions can be prepared by reacting halogenated carbazole precursors (e.g., bromo- or iodo-substituted carbazoles) with bis(pinacolato)diboron under palladium catalysis . Key parameters include:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand (e.g., XPhos).

- Solvent: Toluene or THF under inert atmosphere.

- Reaction temperature: 80–100°C for 12–24 hours.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/toluene) ensures ≥96% purity (HPLC) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) is standard, alongside elemental analysis for nitrogen content to confirm stoichiometry .

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., B–O: ~1.36 Å, C–C: ~1.48 Å) and dihedral angles between carbazole and aryl substituents . Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent patterns, with boronated carbons appearing as distinct signals in DEPT-135 spectra .

Q. What are the standard storage conditions to ensure compound stability?

- Methodological Answer : Store as a solid at –20°C in inert, moisture-free environments (argon/vacuum-sealed vials). Solutions in DMSO should be aliquoted and stored at –80°C for ≤6 months to prevent boronate ester hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing carbazole-based boronate esters?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) model transition states and activation energies for Suzuki coupling steps. Reaction path searches using tools like GRRM (Global Reaction Route Mapping) identify intermediates and competing pathways (e.g., protodeboronation). Machine learning (ML) models trained on experimental data (yield, solvent polarity) predict optimal conditions (e.g., solvent: toluene vs. DMF) to minimize side reactions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for carbazole derivatives?

- Methodological Answer :

- Crystallographic Discrepancies : SC-XRD may reveal disorder in pinacol boronate groups due to rotational freedom. Refinement with SHELXL using anisotropic displacement parameters and restraints resolves these ambiguities .

- NMR vs. XRD : For dynamic systems (e.g., rotating aryl groups), variable-temperature NMR (VT-NMR) correlates with XRD data by capturing time-averaged signals. For example, broadening of ¹H NMR peaks at low temperatures (e.g., –40°C) indicates restricted rotation .

Q. How can substituent positioning (3,5-dimethylphenyl vs. phenyl) impact optoelectronic properties?

- Methodological Answer :

- Synthetic Tuning : Replace phenyl with electron-donating (e.g., –CH₃) or withdrawing groups (e.g., –CF₃) to alter HOMO/LUMO levels. UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (oxidation/reduction potentials) quantify these effects .

- Theoretical Modeling : Time-dependent DFT (TD-DFT) predicts absorption/emission spectra. For instance, dimethylphenyl substituents increase π-conjugation, reducing bandgap by ~0.3 eV compared to phenyl analogs .

Q. What experimental designs mitigate boronate ester hydrolysis during cross-coupling reactions?

- Methodological Answer :

- Moisture Control : Use rigorously dried solvents (molecular sieves) and Schlenk-line techniques.

- Additives : K₂CO₃ or CsF scavenges protons, stabilizing boronate intermediates.

- Kinetic Studies : Monitor hydrolysis via ¹¹B NMR (δ ~28 ppm for boronate esters; δ ~18 ppm for boronic acids). Adjust reaction time/temperature to minimize exposure to protic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.